4-isopropoxy-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
This compound belongs to the thieno[3,4-c]pyrazole class, characterized by a fused thiophene-pyrazole core with a 5,5-dioxido sulfone group. The benzamide moiety at position 3 is substituted with an isopropoxy group at the para-position, while the pyrazole nitrogen at position 2 bears a 2-methylphenyl substituent. Such structural features confer unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in kinase inhibition or anti-inflammatory pathways due to sulfone and benzamide functionalities . Its synthesis likely involves cyclization of thiophene precursors followed by sulfonation and amidation, as inferred from analogous protocols in and .
Properties
IUPAC Name |
N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-14(2)29-17-10-8-16(9-11-17)22(26)23-21-18-12-30(27,28)13-19(18)24-25(21)20-7-5-4-6-15(20)3/h4-11,14H,12-13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRCJTDBZRKVKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences Among Analogues
Spectral and Physicochemical Properties
IR Spectroscopy :
- The target compound’s sulfone group is expected to show strong S=O stretches near 1150–1300 cm⁻¹, similar to sulfonamide derivatives in (1247–1255 cm⁻¹) .
- The absence of C=O stretching in tautomeric 1,2,4-triazoles (e.g., compounds [7–9] in ) contrasts with the persistent benzamide C=O (~1680 cm⁻¹) in the target compound, highlighting its structural stability .
NMR Analysis :
- The 2-methylphenyl group on the pyrazole nitrogen would exhibit distinct aromatic protons (δ 6.5–7.5 ppm) and a methyl singlet (δ ~2.3 ppm), comparable to substituents in (e.g., compound 8c: δ 2.83 ppm for CH₃) .
- The isopropoxy group’s methine proton (δ ~4.5 ppm, septet) and methyl doublets (δ ~1.3 ppm) align with alkoxy patterns in (e.g., 4-methoxybenzamide: δ 3.8 ppm) .
Table 2: Comparative Pharmacological Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
